molecular formula C14H9F6N3O2S B2861518 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile CAS No. 318469-14-6

1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B2861518
CAS No.: 318469-14-6
M. Wt: 397.3
InChI Key: LBKFDCSXSNAUNU-UHFFFAOYSA-N
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Description

| 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, widely recognized as a key molecular sensor for noxious cold, mechanical stimuli, and a variety of endogenous and environmental irritants. Its activation is implicated in inflammatory and neuropathic pain pathways. This compound acts by potently blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. Due to this mechanism, it serves as an indispensable pharmacological tool for in vitro and in vivo research aimed at elucidating the role of TRPA1 in pain, inflammation, respiratory conditions such as asthma and cough, and itch. Studies utilizing this antagonist have been fundamental in validating TRPA1 as a promising therapeutic target for a range of sensory disorders. Its high selectivity over other TRP channels, like TRPV1, makes it particularly valuable for designing clean experiments to dissect complex sensory signaling pathways.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O2S/c1-23-12(10(6-21)11(22-23)14(18,19)20)26(24,25)7-8-3-2-4-9(5-8)13(15,16)17/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFDCSXSNAUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H12F6N4O2S\text{C}_{15}\text{H}_{12}\text{F}_6\text{N}_4\text{O}_2\text{S}

This structure features a pyrazole ring substituted with trifluoromethyl and sulfonyl groups, which are known to enhance biological activity.

Antifungal Activity

A study investigated a series of pyrazole derivatives, including compounds similar to this compound. These derivatives exhibited moderate antifungal activity against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Notably, some compounds showed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Adenosine Receptor Affinity

Research has indicated that similar pyrazole derivatives can interact with adenosine receptors. One study highlighted a derivative that displayed high affinity for the human A3 adenosine receptor (Ki = 11 nM), suggesting potential applications in targeting this receptor for therapeutic purposes. Molecular docking studies provided insights into the binding affinities and selectivities of these compounds towards different adenosine receptor subtypes .

Insecticidal Properties

Compounds within the phenylpyrazole chemical family, such as those related to our compound of interest, have been noted for their insecticidal properties. Ethiprole, a well-known member of this family, acts as a blocker of GABA-regulated chloride channels in insects, indicating that similar mechanisms may be applicable to our compound .

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial properties of substituted pyrazoles, including our target compound. The results demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that modifications in the pyrazole scaffold could lead to enhanced efficacy against microbial infections .

Molecular Docking Analysis

In another study, molecular docking simulations were conducted to explore the binding interactions of the compound with various biological targets. The results indicated that the trifluoromethyl and sulfonyl substituents play crucial roles in enhancing binding affinity and selectivity towards specific receptors, which may explain the observed biological activities .

Data Summary Table

Biological Activity Target Organism/Pathway Activity Level Reference
AntifungalGibberella zeae>50% inhibition at 100 µg/mL
Adenosine ReceptorhA3 ARKi = 11 nM
InsecticidalGABA-regulated channelsEffective
AntimicrobialVarious bacteriaSignificant activity

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Structural Analogues
Compound Name Substituent (Position 5) Molecular Weight Key Structural Features
Target Compound 3-(Trifluoromethyl)benzyl sulfonyl 437.3 Dual trifluoromethyl groups enhance lipophilicity and stability.
1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile () 4-Methylphenyl sulfonyl 385.4 Lacks trifluoromethyl on the benzyl ring; reduced electron-withdrawing effects.
5-([4-(tert-Butyl)benzyl]sulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile () 4-(tert-Butyl)benzyl sulfonyl 385.4 Bulkier tert-butyl group may hinder receptor binding compared to trifluoromethyl.
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) () Trifluoromethylsulfinyl 437.1 Sulfinyl group (vs. sulfonyl) increases reactivity; insecticidal activity.

Key Observations :

  • Fipronil (), a commercial insecticide, shares the trifluoromethylpyrazole core but differs in substituents (sulfinyl vs. sulfonyl, amino vs. methyl). This highlights how minor modifications drastically alter bioactivity.
Physicochemical Properties
Compound Name Melting Point (°C) Spectral Data (Notable Features)
Target Compound Not reported Expected IR: Strong C≡N stretch (~2240 cm⁻¹), sulfonyl S=O (~1360 cm⁻¹).
5-(4-Cyanophenyl)-1H-pyrazole-3-carbonitrile () 270–272 High melting point due to polar cyano and sulfonyl groups.
Fipronil () 200–201 Crystallographic data confirms planar pyrazole ring and sulfinyl conformation.

Key Observations :

  • The target compound’s trifluoromethyl groups likely reduce crystallinity compared to non-fluorinated analogs (e.g., ’s 270–272°C melting point).
  • Sulfonyl/sulfinyl groups contribute to distinct IR and NMR profiles, aiding structural characterization.

Key Observations :

  • The target compound’s dual trifluoromethyl groups may enhance metabolic stability and target binding compared to non-fluorinated triazole hybrids ().
  • Fipronil ’s sulfinyl group increases electrophilicity, critical for covalent interactions in pesticidal activity.

Q & A

Basic: What are the key synthetic strategies for synthesizing 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile?

Answer:
The synthesis involves a multi-step route:

Pyrazole Core Formation : Cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic/basic conditions .

Functionalization :

  • Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic displacement using trifluoromethylating agents (e.g., TMSCF₃) .
  • Sulfonylation : Reaction with 3-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitrile Installation : Cyanation via halogen displacement (e.g., using CuCN) or oxidation of primary amines .
    Critical Parameters : Temperature control during sulfonylation (50–80°C) and stoichiometric ratios to minimize byproducts .

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton/environment signals (e.g., aromatic protons at δ 7.4–8.1 ppm, trifluoromethyl at δ -60–-70 ppm in ¹⁹F NMR) .
    • 2D Techniques (COSY, HSQC) : Resolve overlapping signals in the pyrazole and benzyl regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.08) .
  • X-ray Crystallography : Confirms stereochemistry and bond lengths (e.g., sulfonyl group geometry) .

Advanced: How can reaction conditions be optimized to improve sulfonylation yields?

Answer:
Key optimization strategies:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and decomposition .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during sulfonylation .
    Example : A 15% yield increase was observed using DMF with 10 mol% KI as a catalyst .

Advanced: How should researchers address contradictory biological activity data among structural analogs?

Answer:
Approaches include:

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